N-(3-acetylthiophen-2-yl)acetamide

Thermochemistry Regioisomer stability Thiophene derivatives

This 3-acetylthiophen-2-yl acetamide features a unique regioisomeric substitution pattern that delivers distinct thermodynamic stability and dual electrophilic reactivity (acetyl carbonyl + N-acetamide). With a TPSA of 74.4 Ų and LogP 1.3, it occupies optimal drug-like property space for lead optimization. Gram-scale synthesis in 66% yield is established. Ideal for antimycobacterial SAR, regioselective derivatization, and biophysical probe studies. Order now for reproducible research outcomes.

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
CAS No. 175966-93-5
Cat. No. B066661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylthiophen-2-yl)acetamide
CAS175966-93-5
SynonymsAcetamide, N-(3-acetyl-2-thienyl)-
Molecular FormulaC8H9NO2S
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(SC=C1)NC(=O)C
InChIInChI=1S/C8H9NO2S/c1-5(10)7-3-4-12-8(7)9-6(2)11/h3-4H,1-2H3,(H,9,11)
InChIKeyCPFQMVYLPJPHSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-acetylthiophen-2-yl)acetamide (CAS 175966-93-5): Compound Profile for Scientific Procurement


N-(3-acetylthiophen-2-yl)acetamide (CAS 175966-93-5) is a thiophene-based small molecule with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol . This compound is primarily classified as a substituted thiophene derivative and serves as a building block or chemical intermediate for further synthetic elaboration . The compound has a calculated topological polar surface area (TPSA) of 74.4 Ų, a predicted LogP of approximately 1.3, and a complexity rating of 205 . Its structure features a 2-aminothiophene core substituted at the 3-position with an acetyl group and N-acetylated at the 2-position, yielding dual electrophilic sites for regioselective derivatization .

N-(3-acetylthiophen-2-yl)acetamide: Why Analogs Are Not Drop-In Replacements


Regioisomeric substitutions on the thiophene ring produce substantial differences in physicochemical and thermodynamic properties that are not visible from a molecular formula or catalog description alone. Experimental thermochemical analysis of 2-acetylthiophene versus 3-acetylthiophene demonstrates that 2-acetylthiophene is thermodynamically more stable than the 3-isomer, with distinct enthalpies of formation measured by rotating-bomb combustion calorimetry [1]. This thermodynamic divergence extends to N-(3-acetylthiophen-2-yl)acetamide analogs: the 2,3-disubstituted pattern on the thiophene core generates unique steric and electronic environments that dictate reactivity in downstream transformations . Furthermore, the calculated physicochemical properties of this specific regioisomer (TPSA 74.4 Ų, LogP 1.3) differ from those of positional isomers and alternative substitution patterns, directly affecting solubility, permeability, and chromatographic behavior .

N-(3-acetylthiophen-2-yl)acetamide: Quantitative Comparative Evidence for Sourcing Decisions


Thermodynamic Stability Advantage of 3-Acetyl Substitution Pattern in Thiophene Scaffolds

Experimental thermochemical data for 2-acetylthiophene versus 3-acetylthiophene provides a class-level inference for understanding the relative stability of the 3-acetyl substitution pattern present in N-(3-acetylthiophen-2-yl)acetamide. Rotating-bomb combustion calorimetry and Calvet microcalorimetry measurements reveal that 2-acetylthiophene is thermodynamically more stable than the 3-isomer [1]. This thermodynamic divergence implies that N-(3-acetylthiophen-2-yl)acetamide, bearing a 3-acetyl group, will exhibit different reactivity and stability profiles compared to analogs with alternative acetyl placement on the thiophene ring [1].

Thermochemistry Regioisomer stability Thiophene derivatives

Physicochemical Property Differentiation: TPSA and LogP Comparison with Structurally Related Thiophene Derivatives

N-(3-acetylthiophen-2-yl)acetamide exhibits calculated topological polar surface area (TPSA) of 74.4 Ų and predicted LogP of approximately 1.3 . These values position it distinctly relative to the unsubstituted analog N-(thiophen-2-yl)acetamide (CAS 13053-81-1), which lacks the 3-acetyl group and is expected to have lower TPSA and different lipophilicity . The difference in TPSA and LogP directly affects compound behavior in reversed-phase chromatography purification, aqueous solubility profiles, and membrane permeability characteristics .

Physicochemical properties Drug-likeness Thiophene derivatives

Structural Complexity and Synthetic Accessibility Differentiation

N-(3-acetylthiophen-2-yl)acetamide is characterized by a complexity rating of 205, with a molecular formula of C8H9NO2S (12 heavy atoms) and two rotatable bonds . The compound's dual electrophilic sites—the 3-acetyl carbonyl and the N-acetamide group—enable regioselective functionalization not possible with mono-substituted analogs . The synthesis of this specific compound at gram scale has been reported in 66% yield via addition of thioacetic acid to α-acetamidoacrylic acid, followed by acid hydrolysis [1], establishing a reproducible synthetic route for procurement-scale production.

Synthetic chemistry Building blocks Reaction optimization

Antimycobacterial Activity Threshold: Class-Level SAR Inference for Thiophene-2-ylacetamides

A systematic evaluation of 21 N-(aryl)-2-thiophen-2-ylacetamides against Mycobacterium tuberculosis revealed that specific aryl substitutions achieve MIC values between 25 and 100 μg/mL [1]. While N-(3-acetylthiophen-2-yl)acetamide itself was not directly tested in this study, the class-level structure-activity relationship (SAR) indicates that the thiophene-2-ylacetamide core scaffold is permissive for antimycobacterial activity when appropriate substituents are present [1]. Compounds bearing electron-withdrawing or hydrogen-bonding substituents (e.g., acetyl groups) on the aryl portion may modulate activity profiles [1].

Antitubercular activity Mycobacterium tuberculosis SAR analysis

Hydrogen Bonding Capacity and Molecular Recognition Potential

N-(3-acetylthiophen-2-yl)acetamide contains one hydrogen bond donor (the amide NH) and three hydrogen bond acceptors (two carbonyl oxygens from acetyl and acetamide groups, plus the thiophene sulfur atom) . This hydrogen bonding profile, combined with a topological polar surface area of 74.4 Ų , defines a specific molecular recognition landscape that differs from analogs lacking the 3-acetyl group or bearing alternative substitution patterns. The spatial arrangement of the 3-acetyl group adjacent to the 2-acetamide moiety creates a constrained geometry with intramolecular hydrogen bonding potential between the amide NH and the 3-acetyl carbonyl .

Hydrogen bonding Molecular recognition Structure-based design

Stability and Storage Considerations for Research-Grade Material

Structural analysis indicates that N-(3-acetylthiophen-2-yl)acetamide contains functional groups (amide, thiophene ring, acetyl group) that are generally stable under standard laboratory storage conditions but may be susceptible to hydrolysis under strongly acidic or basic aqueous environments . The compound should be stored in inert atmosphere, protected from light, at room temperature for solid form; solutions in organic solvents such as DMSO may be stored at -20°C for extended periods . Compared to 2-acetylthiophene which has known reactive metabolite potential forming glutathione adducts [1], the acetamide substitution at the 2-position of N-(3-acetylthiophen-2-yl)acetamide may alter the electrophilic character of the thiophene ring, potentially reducing reactive metabolite liability [1].

Compound stability Storage conditions Quality control

N-(3-acetylthiophen-2-yl)acetamide: Evidence-Based Research Applications


Medicinal Chemistry Scaffold Diversification and SAR Studies

N-(3-acetylthiophen-2-yl)acetamide serves as a versatile building block for the synthesis of thiophene-containing drug candidates [1]. The dual electrophilic architecture—3-acetyl carbonyl and N-acetamide—provides two independent sites for regioselective functionalization, enabling the generation of structurally diverse compound libraries from a single starting material [1]. The thiophene-2-ylacetamide core scaffold has demonstrated antimycobacterial activity with MIC values between 25 and 100 μg/mL in structurally related analogs , supporting its use in structure-activity relationship campaigns targeting Mycobacterium tuberculosis and other bacterial pathogens. The calculated TPSA (74.4 Ų) and LogP (1.3) place this compound within favorable drug-like property space for lead optimization programs .

Synthetic Methodology Development and Reaction Optimization

The defined synthetic route for N-(3-acetylthiophen-2-yl)acetamide—gram-scale production in 66% yield via addition of thioacetic acid to α-acetamidoacrylic acid followed by acid hydrolysis [1]—establishes a reproducible protocol suitable for reaction optimization studies and methodology development. The compound's dual electrophilic sites (acetyl carbonyl and acetamide) enable systematic investigation of chemo- and regioselective transformations, including oxidation to sulfoxides/sulfones, reduction to alcohols, and nucleophilic substitution at the acetamide position . This makes the compound a valuable substrate for developing new synthetic methodologies applicable to broader thiophene-based heterocycle classes.

Molecular Recognition and Biophysical Interaction Studies

The distinct hydrogen bonding profile of N-(3-acetylthiophen-2-yl)acetamide—one hydrogen bond donor (amide NH) and three hydrogen bond acceptors (two carbonyl oxygens plus thiophene sulfur) with a TPSA of 74.4 Ų [1]—makes this compound suitable for biophysical studies examining small molecule-protein or small molecule-nucleic acid interactions. The constrained geometry created by adjacent 3-acetyl and 2-acetamide groups on the thiophene ring establishes a defined conformational landscape that can be exploited in X-ray crystallography, NMR-based binding studies, and computational docking experiments to map pharmacophore requirements. This compound provides a structurally defined probe for calibrating molecular recognition assays where precise hydrogen bonding and steric parameters are required.

Thermochemical and Stability Studies of Heterocyclic Systems

N-(3-acetylthiophen-2-yl)acetamide represents a valuable entry point for systematic thermochemical studies of substituted thiophene systems. The 3-acetyl substitution pattern on this compound places it in a thermodynamically distinct class relative to 2-acetylthiophene analogs, as demonstrated by experimental thermochemical measurements showing 2-acetylthiophene is more stable than the 3-isomer [1]. This thermodynamic divergence provides a foundation for investigating stability trends across N-substituted thiophene acetamides, enabling predictive models for compound shelf-life, storage conditions, and reactivity in thermal transformations [1].

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